(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Description
Properties
IUPAC Name |
(2S,5R)-2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3/t8-,10?,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVXTXRVYLHDQS-UMYMBVSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)C3OCC2O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@H]2CC(=O)[C@@H]3OCC2O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dioxabicyclo octane structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The pyrazole ring and dioxabicyclo framework can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, a study highlighted the synthesis of pyrazole-based compounds that demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one have shown effectiveness against a range of bacterial and fungal strains. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyrazole derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and inflammation in neural tissues, providing a protective effect against neuronal damage .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Bicyclic Structure :
- The bicyclic core can be synthesized through cyclization reactions involving appropriate precursors.
-
Introduction of the Pyrazole Moiety :
- The pyrazole ring can be introduced via condensation reactions using 3,5-dimethylpyrazole derivatives.
-
Functionalization :
- Further modifications can be made to enhance solubility or biological activity through various functional groups.
Reaction Conditions
The synthesis often requires specific conditions such as temperature control, solvent selection (e.g., DMSO or ethanol), and catalysts (e.g., bases or acids) to optimize yield and purity.
Case Study 1: Anticancer Activity Assessment
In a study conducted by Banu et al., several pyrazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines (HeLa and MDA-MB-231). The results indicated that certain derivatives exhibited GI50 values as low as 0.15 µM, demonstrating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong antimicrobial properties .
Mechanism of Action
The mechanism of action of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Scaffold Modifications
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one (CAS: 1087696-49-8)
- Structure : Lacks the pyrazole substituent, retaining only the bicyclic ketone core.
- Properties: Molecular formula C₆H₈O₃, average mass 128.127 g/mol.
- Applications : Used as a chiral building block in organic synthesis.
(1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
- Structure : Features a hydroxylated bicyclic core with a chlorinated aromatic substituent.
- Properties : Modified for enhanced hydrogen-bonding capacity and bioavailability. Patented as a solid dispersion with (2S)-5-oxopyrrolidine-2-carboxylic acid to improve stability .
Key Differences:
| Compound | Substituent | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound (CAS: 380342-39-2) | 3,5-Dimethylpyrazole | 236.27 g/mol* | Enhanced steric bulk, π-π interactions |
| (5R)-Core (CAS: 1087696-49-8) | None | 128.13 g/mol | Simpler structure, higher solubility |
| Hydroxylated Derivative (Patent) | Chloro-aryl, hydroxymethyl | ~600 g/mol* | Improved bioavailability, solid-state stability |
*Calculated based on molecular formula.
Heterocyclic Substituent Variations
(2S,5R)-2-(1H-Benzo[d]imidazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
- Structure : Substitutes pyrazole with a benzimidazole group.
- Properties : Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets (e.g., enzymes or receptors). However, this compound is also discontinued .
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
- Structure: Combines dihydropyrazole with thiazolidinone, differing in scaffold but retaining pyrazole-related motifs.
Key Differences:
| Compound | Heterocycle | Functional Impact |
|---|---|---|
| Target Compound | 3,5-Dimethylpyrazole | Electron-rich, moderate steric hindrance |
| Benzimidazole Analog | Benzimidazole | Increased π-stacking, potential DNA binding |
| Thiazolidinone-Pyrazole Hybrid | Thiazolidinone + dihydropyrazole | Broader pharmacological potential |
Research Implications
- Structural Insights : The pyrazole substituent in the target compound likely confers unique electronic properties compared to hydroxylated or benzimidazole-substituted analogs.
- Synthetic Challenges : Multi-step syntheses (e.g., 8-step routes for related compounds ) may explain discontinuation, necessitating streamlined methodologies.
- Biological Potential: While direct activity data are unavailable, pyrazole and benzimidazole motifs are associated with antimicrobial and anticancer properties , suggesting unexplored applications.
Biological Activity
The compound (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a bicyclic organic molecule notable for its unique structural characteristics and potential biological activities. Its structure includes a bicyclo[3.2.1] framework and a pyrazole moiety, making it a candidate for various medicinal applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole derivatives with bicyclic systems. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may act as an inhibitor or agonist depending on the target involved. For instance, studies have shown that compounds with similar structures can modulate enzyme activities or receptor functions, influencing various physiological processes.
Binding Affinity and Assays
Quantitative data on binding affinities can be obtained through assays like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assays (ELISA). These methods help elucidate the compound's efficacy in interacting with biological targets.
Case Studies
- Anticancer Activity : Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties in various cancer models. For example, studies demonstrate that these compounds can induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell cycle arrest and DNA damage response.
- Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits by inhibiting neuroinflammatory processes and promoting neuronal survival in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools are best suited for modeling interactions between this compound and biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
